Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

Medicinal Chemistry Physicochemical Properties Computational Chemistry

Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a heterocyclic small molecule (C15H13N3O4S, MW 331.35) featuring a tosyl (p-toluenesulfonyl) protecting group at the N7 position and a methyl ester at C4. It belongs to the pyrrolo[2,3-d]pyrimidine class, a privileged scaffold in medicinal chemistry primarily explored for developing ATP-competitive kinase inhibitors.

Molecular Formula C15H13N3O4S
Molecular Weight 331.3 g/mol
CAS No. 1261365-63-2
Cat. No. B1392913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
CAS1261365-63-2
Molecular FormulaC15H13N3O4S
Molecular Weight331.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(N=CN=C32)C(=O)OC
InChIInChI=1S/C15H13N3O4S/c1-10-3-5-11(6-4-10)23(20,21)18-8-7-12-13(15(19)22-2)16-9-17-14(12)18/h3-9H,1-2H3
InChIKeyNENJLLIGIYJWLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (CAS 1261365-63-2): A Protected Pyrrolopyrimidine Scaffold for Kinase-Targeted Research


Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a heterocyclic small molecule (C15H13N3O4S, MW 331.35) featuring a tosyl (p-toluenesulfonyl) protecting group at the N7 position and a methyl ester at C4 . It belongs to the pyrrolo[2,3-d]pyrimidine class, a privileged scaffold in medicinal chemistry primarily explored for developing ATP-competitive kinase inhibitors [1]. This specific derivative is commercially available as a research chemical from multiple vendors, typically at purities of ≥95% , and is marketed as a versatile intermediate for multi-step organic synthesis.

Procurement Rationale for Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate: Why N7-Tosyl Protection Cannot Be Interchanged


Generic substitution within the pyrrolo[2,3-d]pyrimidine class fails because the N7-tosyl group is not a passive structural feature but a chemically orthogonal protecting group that enables regioselective functionalization. Unlike N7-alkyl (e.g., methyl) or unprotected N7-H analogs, the tosyl moiety deactivates the pyrrole ring toward electrophilic substitution while remaining stable under a range of acidic and basic conditions, but is readily cleaved under reductive or strongly basic conditions to unmask the free N7-H [1]. The C4 methyl ester further differentiates this compound from the more common 4-chloro-7-tosyl analog; the ester provides a handle for direct amidation or hydrolysis to the carboxylic acid, avoiding the need for palladium-catalyzed cross-coupling steps at C4 and thus simplifying synthetic routes to 4-amido or 4-acid derivatives [2]. These chemical distinctions are critical for synthetic planning but have not been quantified in published head-to-head comparisons.

Quantitative Differentiation Evidence for Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate: A Critical Analysis of Public Data


Comparative Physical and Predicted ADME Properties of N7-Substituted Pyrrolo[2,3-d]pyrimidine-4-carboxylates

In the absence of direct comparative experimental data, a class-level inference can be drawn from in silico predictions. The target N7-tosyl methyl ester has a predicted LogP (XLogP3-AA) of 2.4 [1], substantially higher than the N7-H methyl ester (XLogP3-AA ≈ 0.4) or N7-methyl methyl ester (XLogP3-AA ≈ 1.1) [2]. This suggests greater lipophilicity, which may influence solubility, membrane permeability, and chromatographic behavior during purification. However, these are computational predictions and have not been experimentally validated for this specific compound.

Medicinal Chemistry Physicochemical Properties Computational Chemistry

Synthetic Utility: N7-Tosyl as an Orthogonal Protecting Group

The N7-tosyl group is a key enabling feature for multi-step syntheses of kinase inhibitors. While no comparative yield data exist for this specific compound, the N7-tosyl moiety is widely documented in the patent literature as a protecting group that survives C4 ester hydrolysis and subsequent amide coupling, enabling the synthesis of Tofacitinib analogs where the free N7-H is required for kinase hinge-binding interactions [1]. The N7-methyl analog, by contrast, cannot be deprotected and permanently blocks this crucial hydrogen-bond donor, making it unsuitable as a late-stage intermediate for N7-H-containing drugs.

Organic Synthesis Protecting Group Strategy Kinase Inhibitor Synthesis

Commercially Available Purity and Cost Analysis vs. 4-Chloro-7-tosyl analog

A direct procurement-level comparison based on vendor data shows that Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is available from AKSci with a minimum purity of 95% at a premium price of $1,440 per gram, while 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 479633-63-1) is typically available at 97%+ purity for approximately $200–400 per gram from multiple suppliers . The significant price differential reflects differences in scale of manufacturing and demand, with the 4-chloro analog being a well-established intermediate for Tofacitinib.

Chemical Procurement Purity Comparison Research Chemical

Recommended Research Applications for Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate Based on Synthetic Utility


Synthesis of C4-Amido Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors

The C4 methyl ester provides a direct entry point for amidation reactions. Researchers synthesizing focused libraries of 4-amido-7H-pyrrolo[2,3-d]pyrimidines—a common motif in JAK, CK2, and PI3K inhibitor programs—can use this compound to install diverse amine fragments at C4 without requiring prior conversion of a 4-chloro precursor via Pd-catalyzed carbonylation. This reduces step count and avoids heavy metal contamination, as supported by general synthetic logic applied to analogous scaffolds [1].

Late-Stage Diversification at C4 via Hydrolysis to Carboxylic Acid

The methyl ester can be selectively hydrolyzed to the free carboxylic acid under mild basic conditions (LiOH in THF/H2O, for example) while the N7-tosyl group remains intact. The resulting acid is a versatile building block for amide coupling, esterification, or decarboxylative cross-coupling. This strategy is particularly valuable when the N7-tosyl group is required for subsequent directed metalation or electrophilic substitution on the pyrrole ring before final deprotection, a sequence well-precedented in the synthesis of Tofacitinib analogs [2].

Orthogonal Protection for Regioselective C5 Functionalization

With the N7 position blocked by tosyl and the C4 position occupied by a relatively inert ester, the C5 position on the pyrrole ring becomes the most activated site for electrophilic substitution (e.g., bromination, iodination, or borylation). This enables the synthesis of 5-substituted-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylates, which are valuable intermediates for cross-coupling reactions, without interference from a free N7-H or a more labile C4 functional group [1].

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